

# Methyl hexacosanoate CAS number and molecular weight.

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## Compound of Interest

Compound Name: Methyl Hexacosanoate

Cat. No.: B153739

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## An In-depth Technical Guide to Methyl Hexacosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl hexacosanoate**, a long-chain fatty acid methyl ester. It details its chemical and physical properties, provides a detailed experimental protocol for its analysis via gas chromatography, and illustrates key processes through diagrams. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Core Compound Identification

The subject of this guide is **methyl hexacosanoate**, a saturated fatty acid methyl ester. Its primary identifiers are:

- CAS Number: 5802-82-4[1][2][3]
- Molecular Weight: 410.72 g/mol

## Quantitative Data Summary

The chemical and physical properties of **methyl hexacosanoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C27H54O2	
Appearance	White to off-white solid or waxy substance	
Melting Point	63-66 °C	
Boiling Point	439.5 °C at 760 mmHg	
Density	0.859 g/cm <sup>3</sup>	
Solubility	Insoluble in water; soluble in alcohol and ether.	
Flash Point	220.9 °C	
Storage Temperature	2-8°C	

## Experimental Protocol: Gas Chromatography (GC) Analysis

**Methyl hexacosanoate** is often analyzed as a component of more complex lipids, such as wax esters. Due to the low volatility of these larger molecules, a derivatization process is necessary to prepare the sample for gas chromatography. The following protocol details the derivatization of a wax ester (triacontyl hexacosanoate) to yield **methyl hexacosanoate** for GC-MS analysis.

Objective: To prepare and analyze the constituent fatty acid methyl ester (**methyl hexacosanoate**) and fatty alcohol from a very long-chain wax ester.

Materials:

- Sample containing the wax ester
- Boron Trifluoride-Methanol (BF<sub>3</sub>-Methanol) solution
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Hexane

- Water (deionized)
- Heating block
- Vortex mixer
- Nitrogen gas supply
- Gas chromatograph with a mass spectrometer (GC-MS)

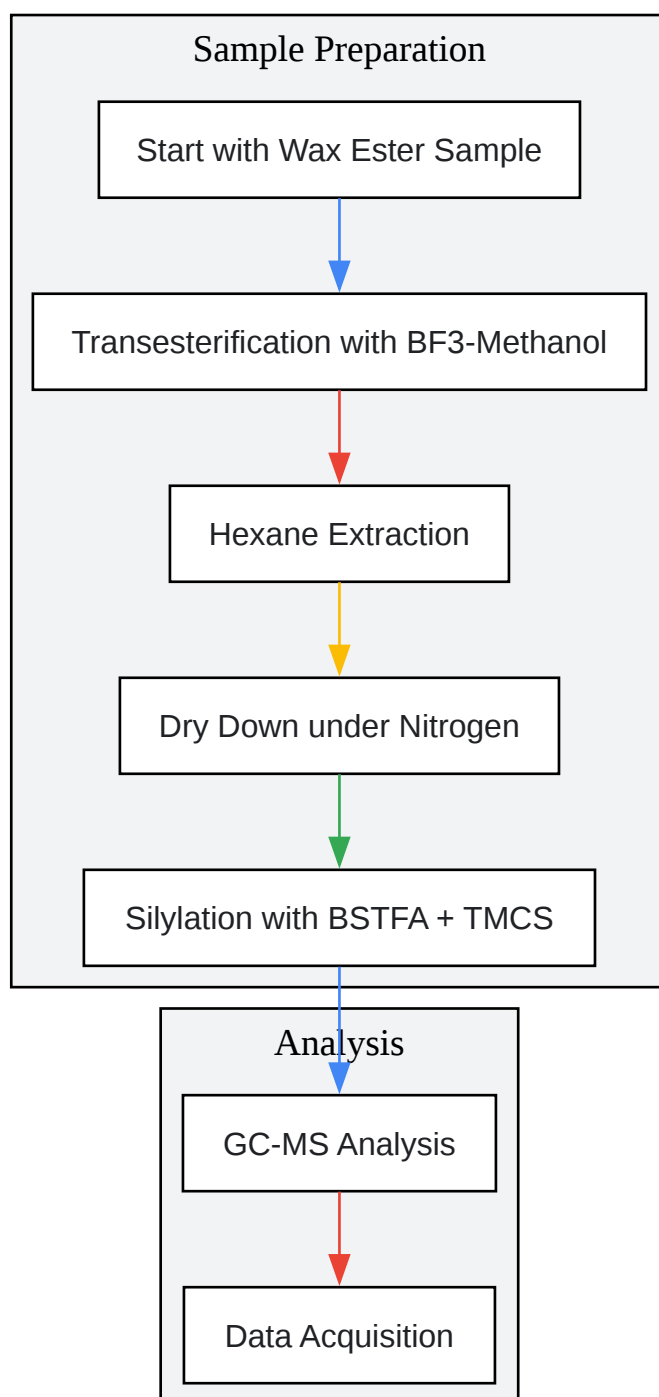
#### Methodology:

- Sample Preparation: Accurately weigh a known amount of the wax ester sample into a clean, dry reaction vial.
- Transesterification:
  - Add 2 mL of BF<sub>3</sub>-Methanol solution to the sample vial.
  - Securely cap the vial and heat at 80-100°C for 10-15 minutes in a heating block. This step cleaves the ester bond and methylates the fatty acid.
  - Allow the vial to cool to room temperature.
- Extraction:
  - Add 1 mL of water and 1 mL of hexane to the cooled vial.
  - Vortex the mixture vigorously for 30 seconds to extract the **methyl hexacosanoate** and free fatty alcohol into the hexane layer.
  - Allow the layers to separate.
  - Carefully transfer the upper hexane layer to a new clean vial.
  - Repeat the extraction of the aqueous layer with an additional 1 mL of hexane and combine the hexane fractions.

- Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.
- Silylation:
  - To the dried residue, add 100  $\mu$ L of BSTFA with 1% TMCS.
  - Cap the vial and heat at 60-70°C for 20-30 minutes. This step converts the fatty alcohol to its more volatile trimethylsilyl (TMS) ether.
  - Allow the vial to cool to room temperature.
- GC-MS Analysis:
  - Dilute the derivatized sample with an appropriate volume of hexane to achieve a suitable concentration for injection.
  - Transfer the final solution to a GC autosampler vial.
  - Inject the sample into the GC-MS for analysis. The resulting chromatogram will show peaks corresponding to **methyl hexacosanoate** and the silylated fatty alcohol.

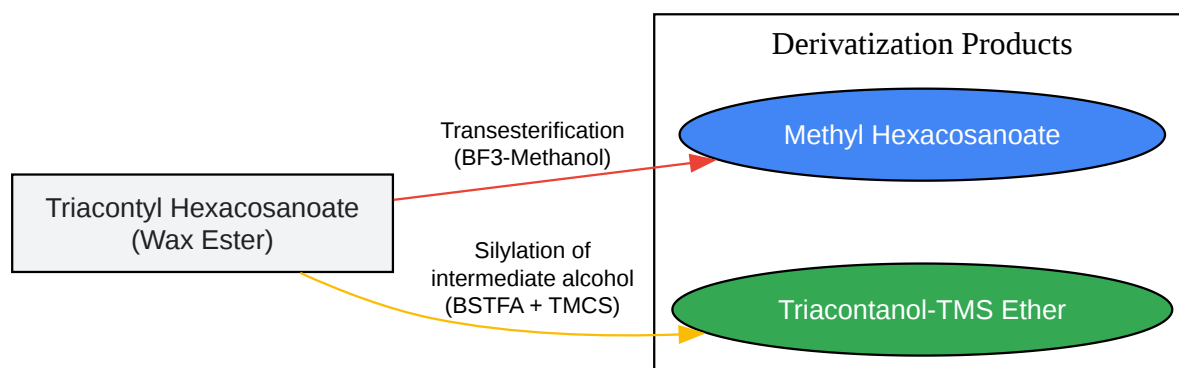
## Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization pathway described in the protocol.



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Caption: Experimental Workflow for Derivatization and GC Analysis.



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Caption: Chemical Derivatization Pathway.

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## References

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